molecular formula C10H11ClN2O B13050122 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

Cat. No.: B13050122
M. Wt: 210.66 g/mol
InChI Key: YBTLHKWJILOTNP-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-methoxybenzaldehyde with a suitable amine and a nitrile source under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(3-methoxyphenyl)propanenitrile: Similar structure but with a different position of the methoxy group.

    3-Amino-3-(2-chloro-5-methoxyphenyl)propanenitrile: Similar structure with a different position of the chloro and methoxy groups.

Uniqueness

3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}ClN2_2O
  • Molecular Weight : 210.66 g/mol
  • Functional Groups : Amino group (-NH2_2), nitrile group (-C≡N), chloro group (-Cl), and methoxy group (-OCH3_3).

The compound's unique structure allows it to interact with various biological targets, influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways through:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways.
  • Receptor Binding : It can bind to various biological receptors, influencing neurotransmission and other physiological processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains using the disc diffusion method. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 μM
Bacillus cereus16.4 μM
Escherichia coli16.5 μM
Klebsiella pneumoniae16.1 μM

These findings suggest that the compound has comparable efficacy to standard antibiotics like ciprofloxacin .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. The MTT assay results showed that it possesses modest anticancer activity against various cancer cell lines, although further optimization is needed to enhance its potency .

Case Studies

  • Chagas Disease Treatment : A study highlighted the potential of compounds similar to this compound in treating Chagas disease caused by Trypanosoma cruzi. These compounds demonstrated significant suppression of parasite burden in mouse models, indicating a promising avenue for further research .
  • Anti-inflammatory Properties : Another investigation into structurally related compounds revealed enhanced anti-inflammatory activity compared to curcumin, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-3-(2-chlorophenyl)propanenitrileLacks the methoxy groupModerate antibacterial activity
3-Amino-3-(4-methoxyphenyl)propanenitrileLacks the chloro groupReduced potency in enzyme inhibition
(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrileEnantiomer with opposite stereochemistryVariability in biological effects

This table illustrates how minor structural modifications can significantly influence the biological properties of related compounds.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

YBTLHKWJILOTNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

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